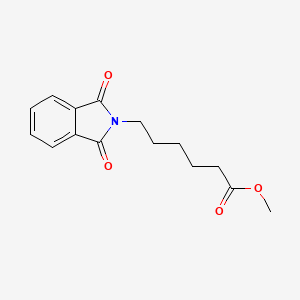

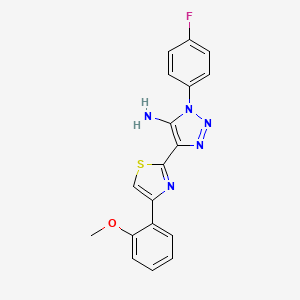

![molecular formula C15H14N2O2S2 B2907471 3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896686-38-7](/img/structure/B2907471.png)

3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” seems to be a derivative of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release and maintaining cardiovascular health .

Mode of Action

This compound acts as an opener for ATP-sensitive potassium channels . By opening these channels, it inhibits insulin release, which can have significant effects on the body’s metabolic processes .

Biochemical Pathways

The compound’s action on ATP-sensitive potassium channels affects several biochemical pathways. It can inhibit the activity of certain enzymes, including xanthine oxidase, HCV NS5B polymerase, and aldose reductase . This inhibition can disrupt the normal functioning of these enzymes and their associated biochemical pathways.

Pharmacokinetics

Like other benzothiadiazine 1,1-dioxide derivatives, it is likely to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The compound’s action on ATP-sensitive potassium channels and its inhibitory effects on certain enzymes can lead to a variety of molecular and cellular effects. For instance, it can inhibit the growth of some renal and non-small cell lung cancer cell lines . It also has broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

properties

IUPAC Name |

3-[(2-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-11-6-2-3-7-12(11)10-20-15-16-13-8-4-5-9-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVENGPWFESGMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

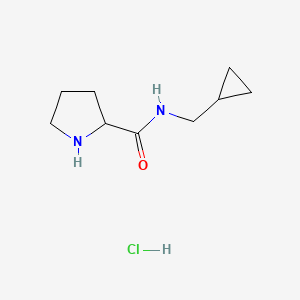

![1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B2907389.png)

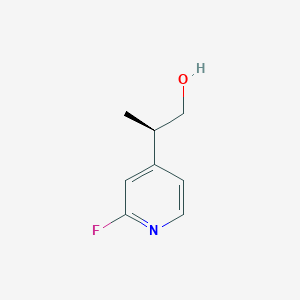

![5-Bromothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2907393.png)

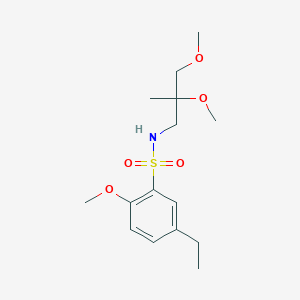

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2907396.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2907398.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)

![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2907407.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2907408.png)